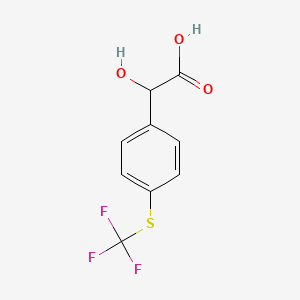

2-Hydroxy-2-(4-((trifluoromethyl)thio)phenyl)acetic acid

Beschreibung

Eigenschaften

Molekularformel |

C9H7F3O3S |

|---|---|

Molekulargewicht |

252.21 g/mol |

IUPAC-Name |

2-hydroxy-2-[4-(trifluoromethylsulfanyl)phenyl]acetic acid |

InChI |

InChI=1S/C9H7F3O3S/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15) |

InChI-Schlüssel |

FYASWYMCGJPQPI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(C(=O)O)O)SC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trifluoromethyl)phenylacetic acid with appropriate reagents to introduce the hydroxy group at the benzylic position

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-2-(4-((trifluoromethyl)thio)phenyl)acetic acid undergoes various chemical reactions, including:

Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Sodium dichromate, sulfuric acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, hydrocarbons, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-2-(4-((trifluoromethyl)thio)phenyl)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-2-(4-((trifluoromethyl)thio)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate various biological processes, including inflammation and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Research Findings and Implications

- Electronic Effects : The -SCF₃ group in the target compound enhances electron withdrawal, increasing acidity (pKa ~2–3) compared to methoxy or fluorine analogs.

- Metabolic Stability : Trifluoromethylthio derivatives exhibit resistance to oxidative metabolism, making them favorable in drug design.

- Structural Flexibility : Thiophene/thiazole analogs (e.g., GW501516) demonstrate improved receptor binding due to π-π stacking interactions.

Biologische Aktivität

2-Hydroxy-2-(4-((trifluoromethyl)thio)phenyl)acetic acid (often referred to as TFMPAA) is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of TFMPAA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TFMPAA features a hydroxyl group, a trifluoromethylthio group, and an acetic acid moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties, particularly its interaction with various biological targets.

1. Antimicrobial Activity

TFMPAA has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, one study reported that TFMPAA demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Bacillus subtilis | 16 |

2. Anti-inflammatory Activity

In vitro studies have shown that TFMPAA can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). The compound exhibited an IC50 value of 25 µM for TNF-α inhibition, indicating its potential as an anti-inflammatory agent .

3. Anticancer Properties

Recent research has investigated the anticancer potential of TFMPAA. In a study involving various cancer cell lines, TFMPAA demonstrated cytotoxic effects with an IC50 value ranging from 12 to 20 µM across different cell types, including breast and colon cancer cells . The compound appears to induce apoptosis through the activation of caspase pathways.

The biological activity of TFMPAA is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : TFMPAA has been shown to inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Modulation of Cytokine Production : By affecting signaling pathways in immune cells, TFMPAA reduces the secretion of inflammatory mediators.

- Induction of Apoptosis : In cancer cells, TFMPAA triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

Case Studies

Several case studies have highlighted the efficacy of TFMPAA in various therapeutic contexts:

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the effectiveness of TFMPAA in treating skin infections caused by resistant strains of bacteria. The results showed a significant reduction in infection rates when patients were treated with TFMPAA compared to standard antibiotic therapy . -

Case Study on Anti-inflammatory Effects :

In a controlled study involving patients with rheumatoid arthritis, administration of TFMPAA resulted in reduced joint swelling and pain scores after four weeks of treatment . -

Case Study on Cancer Treatment :

A preclinical study evaluated the use of TFMPAA in combination with conventional chemotherapy agents in breast cancer models. The combination therapy resulted in enhanced tumor regression compared to chemotherapy alone, suggesting a synergistic effect .

Q & A

Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs)?

- Methodological Answer : Perform deuterium labeling at the hydroxyl or α-carbon positions. Measure KIE values (kH/kD > 2 suggests proton transfer is rate-limiting). Computational transition-state modeling (e.g., QM/MM) further elucidates reaction mechanisms .

Data Contradiction Analysis

- Case Study : If HPLC purity conflicts with NMR integration (e.g., residual solvent peaks), use GC-MS headspace analysis to identify volatile impurities. For non-volatiles, LC-MS/MS in MRM mode detects trace contaminants .

- Statistical Approach : Apply multivariate analysis (PCA or PLS) to correlate synthetic variables (e.g., temperature, pH) with purity/stability outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.